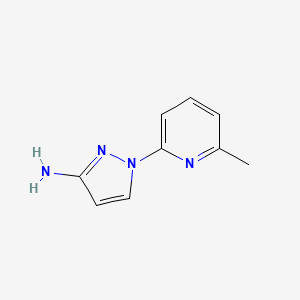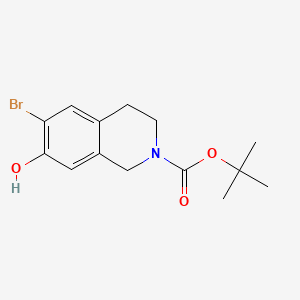
tert-Butyl 6-bromo-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a tert-butyl ester group attached to the isoquinoline core
準備方法
The synthesis of tert-butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The addition of a hydroxyl group to the desired position on the ring.
Esterification: The formation of the tert-butyl ester group.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired transformations. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Hydroxylation may require the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . Esterification typically involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst .
化学反応の分析
tert-Butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the bromine atom would yield the corresponding hydrocarbon .
科学的研究の応用
tert-Butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
作用機序
The mechanism by which tert-butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and bromine atom can participate in hydrogen bonding and halogen bonding, respectively, with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
tert-Butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2-carboxylate:
tert-Butyl 7-bromo-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: This is a positional isomer with the bromine and hydroxyl groups at different positions, leading to different chemical and biological properties.
tert-Butyl 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: The methoxy group replaces the hydroxyl group, altering its reactivity and potential interactions with biological molecules.
The uniqueness of tert-butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C14H18BrNO3 |
|---|---|
分子量 |
328.20 g/mol |
IUPAC名 |
tert-butyl 6-bromo-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-5-4-9-6-11(15)12(17)7-10(9)8-16/h6-7,17H,4-5,8H2,1-3H3 |
InChIキー |
DUWKHTOGGASGMM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


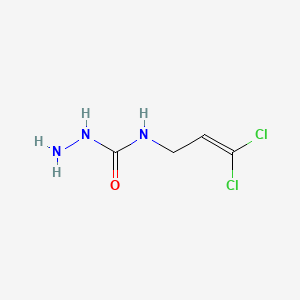
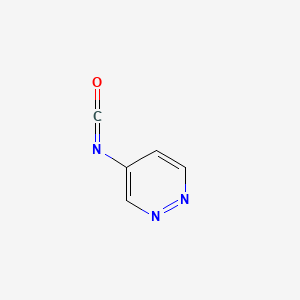

![tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13453299.png)
![1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol](/img/structure/B13453308.png)
![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13453310.png)
![Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13453318.png)
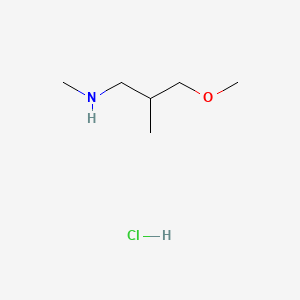

![Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13453338.png)
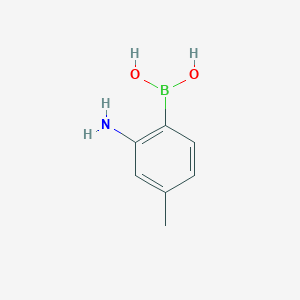
![1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane](/img/structure/B13453358.png)

